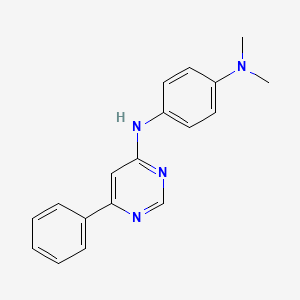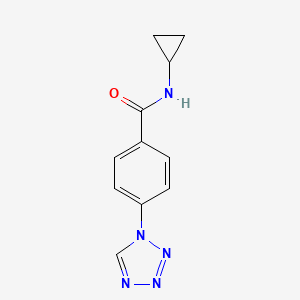
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine, also known as EMBP, is a piperazine derivative that has been investigated for its potential use as a psychoactive drug. EMBP has been found to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In
Mécanisme D'action
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are involved in the regulation of mood, anxiety, and cognition. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models. Studies have also shown that 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine can reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to decrease the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are involved in the regulation of the HPA axis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for further investigation as a treatment for anxiety and depression. However, the use of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine in lab experiments may be limited by its potential side effects and toxicity. Further studies are needed to determine the safety and efficacy of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine as a psychoactive drug.
Orientations Futures
For the investigation of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine include the development of more selective and potent analogs, the investigation of its potential use as a treatment for anxiety and depression in humans, and the exploration of its mechanism of action at the molecular level. Further studies are needed to determine the safety and efficacy of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine as a psychoactive drug and to explore its potential use in other neurological disorders.
Méthodes De Synthèse
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process starting from 4-ethoxybenzaldehyde and 2-methylphenylpiperazine. The first step involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 1-(4-ethoxyphenyl)-2-nitropropene. This compound is then reduced to 1-(4-ethoxyphenyl)-2-amino-propane using a reducing agent such as sodium borohydride. The final step involves the reaction of 1-(4-ethoxyphenyl)-2-amino-propane with 2-methylphenylpiperazine in the presence of a catalyst to form 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine.
Applications De Recherche Scientifique
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been investigated for its potential use as a psychoactive drug. Studies have shown that 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-23-19-10-8-18(9-11-19)16-21-12-14-22(15-13-21)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQYWMWAJUIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266306 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)

![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)

![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)

![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)